molecular formula C19H11N3O2 B14347393 2,2'-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) CAS No. 91069-48-6

2,2'-(Pyridine-2,4-diyl)bis(1,3-benzoxazole)

Cat. No.: B14347393
CAS No.: 91069-48-6
M. Wt: 313.3 g/mol
InChI Key: OSQLGQRROZDSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) is a heterocyclic compound that features a pyridine ring fused with two benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) typically involves the condensation of 2-aminophenol with pyridine-2,4-dicarboxylic acid or its derivatives under specific reaction conditions. Various catalysts, such as metal catalysts and nanocatalysts, can be employed to facilitate the reaction. The reaction is often carried out in the presence of a dehydrating agent to promote the formation of the benzoxazole rings .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) is unique due to its dual benzoxazole moieties fused with a pyridine ring, which imparts distinct electronic and steric properties. This structural uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

91069-48-6

Molecular Formula

C19H11N3O2

Molecular Weight

313.3 g/mol

IUPAC Name

2-[2-(1,3-benzoxazol-2-yl)pyridin-4-yl]-1,3-benzoxazole

InChI

InChI=1S/C19H11N3O2/c1-3-7-16-13(5-1)21-18(23-16)12-9-10-20-15(11-12)19-22-14-6-2-4-8-17(14)24-19/h1-11H

InChI Key

OSQLGQRROZDSAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=NC=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.